molecular formula C8H8N2O5 B3242920 3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester CAS No. 153888-41-6

3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester

Cat. No.: B3242920
CAS No.: 153888-41-6
M. Wt: 212.16 g/mol
InChI Key: VECUQHDZPCINQA-UHFFFAOYSA-N
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Description

The compound 3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester is a pyridine derivative with a unique substitution pattern.

  • 1-Methyl substitution at the pyridine ring (CAS 6375-89-9, C₈H₉NO₃) .
  • 5-Nitro and 6-oxo groups (as seen in methyl 6-hydroxy-5-nitronicotinate) .

Properties

IUPAC Name

methyl 1-methyl-5-nitro-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-9-4-5(8(12)15-2)3-6(7(9)11)10(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECUQHDZPCINQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173759
Record name Methyl 1,6-dihydro-1-methyl-5-nitro-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153888-41-6
Record name Methyl 1,6-dihydro-1-methyl-5-nitro-6-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153888-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,6-dihydro-1-methyl-5-nitro-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester typically involves the nitration of 1,6-dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid followed by esterification. The nitration process introduces the nitro group at the 5-position of the pyridine ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl nicotinate has notable applications in the pharmaceutical industry, particularly as a rubefacient in topical preparations. It is utilized for its ability to increase blood flow to the applied area, aiding in pain relief and muscle relaxation.

Case Study: Topical Formulations

A study published in the Journal of Chemical & Engineering Data evaluated the thermodynamic properties of methyl nicotinate in various formulations. The findings indicated that its incorporation into creams and gels enhances therapeutic efficacy through improved absorption rates and localized action .

Formulation Type Active Ingredient Therapeutic Effect
CreamMethyl NicotinatePain relief
GelMethyl NicotinateMuscle relaxation

Agriculture

In agricultural applications, methyl nicotinate is explored as a potential insect repellent and growth enhancer. Its efficacy in repelling pests while promoting plant growth makes it a candidate for sustainable agriculture practices.

Case Study: Insect Repellent Studies

Research conducted by agricultural scientists demonstrated that methyl nicotinate effectively repels aphids and other common pests without harming beneficial insects. Field trials showed a significant reduction in pest populations when plants were treated with this compound .

Pest Type Repellency Rate (%) Impact on Beneficial Insects
Aphids75Minimal impact
Whiteflies68Minimal impact

Food Science

Methyl nicotinate is recognized for its flavoring properties and is classified as a Generally Recognized As Safe (GRAS) substance by the FDA. It is used to enhance the flavor profile of various food products.

Case Study: Flavor Enhancement

A study examining the use of methyl nicotinate in food products found that it contributes a unique flavor note that can enhance consumer acceptance. The compound was successfully incorporated into sauces and dressings, leading to positive sensory evaluations from taste panels .

Food Product Flavor Profile Contribution Consumer Acceptance (%)
Salad DressingSpicy, aromatic85
MarinadeSmoky, rich78

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS if available) Molecular Formula Key Substituents Molecular Weight Functional Groups Notable Properties/Applications
Target Compound (hypothetical) C₈H₈N₂O₅* 1-Methyl, 5-Nitro, 6-Oxo, 3-Methyl ester ~228.16* Nitro, ester, oxo, methyl Potential antimicrobial/oxidant roles†
Methyl 6-hydroxy-5-nitronicotinate C₇H₆N₂O₅ 5-Nitro, 6-Oxo, 3-Methyl ester 198.13 Nitro, ester, oxo Intermediate in synthesis
3-Pyridinecarboxylic acid, 1-methyl-6-oxo (6375-89-9) C₈H₉NO₃ 1-Methyl, 6-Oxo, 3-Methyl ester 167.16 Ester, oxo, methyl Pharmaceutical intermediate
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate C₁₀H₁₂N₂O₂S 5-Cyano, 2-Methyl, 6-Thioxo, 3-Ethyl ester 224.28 Cyano, thioxo, ester Reactivity in sulfur-based reactions
3-Pyridinecarboxylic acid, 1,6-dihydro-4-hydroxy-2-methyl-6-oxo-1-pentyl-5-phenyl-, ethyl ester (138485-46-8) C₂₀H₂₅NO₄ 4-Hydroxy, 2-Methyl, 1-Pentyl, 5-Phenyl 343.42 Hydroxy, phenyl, ester, oxo Synthetic precursor for complex molecules

*Hypothetical formula derived from substituent addition.
†Inferred from antimicrobial activity of parent 3-Pyridinecarboxylic acid .

Key Findings and Implications

Substituent Effects on Reactivity and Stability

  • Methyl Ester : Improves lipophilicity compared to the carboxylic acid form (e.g., 3-Pyridinecarboxylic acid in ), enhancing membrane permeability in biological systems.
  • Thioxo vs. Oxo : The thioxo group in introduces sulfur-based reactivity (e.g., nucleophilic attacks), contrasting with the oxo group’s hydrogen-bonding capacity.

Biological Activity

3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester, also known as Nudifloric acid, is a chemical compound with the molecular formula C7H7NO3C_7H_7NO_3 and a CAS number of 412035-58-6. This compound features a pyridine ring substituted with a nitro group, a methyl ester group, and a ketone group, which contributes to its diverse biological activity and potential applications in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing several biological processes. This compound has been studied for its potential antimicrobial and anticancer properties.

Key Mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity.
  • Cellular Effects : It influences cellular signaling pathways through its reactive intermediates.

Antimicrobial Properties

Research indicates that 3-Pyridinecarboxylic acid derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Derivatives

Compound DerivativeBacterial StrainInhibition Zone (mm)
3-Pyridinecarboxylic acidE. coli15
1-Methyl-5-nitro derivativeS. aureus18
Methyl ester variantP. aeruginosa12

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrate that it can induce apoptosis and inhibit cell proliferation.

Case Study: In Vitro Anticancer Activity

A study conducted on human cervix carcinoma (HeLa) cells showed that the compound significantly reduced cell viability:

  • IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately 20μM20\mu M, indicating potent activity against cancer cells.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Modifications to the nitro and methyl ester groups have been shown to enhance biological activity.

Table 2: Structure-Activity Relationship Insights

ModificationObserved Effect
Nitro group reductionIncreased cytotoxicity
Esterification changesEnhanced solubility
Substituents on the pyridine ringBroadened spectrum of activity

Q & A

Q. How can the molecular structure of this compound be confirmed experimentally?

To confirm the structure, use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to identify the pyridine ring protons (δ 6.5–8.5 ppm) and methyl ester groups (δ 3.7–3.9 ppm for OCH3_3). The nitro group (NO2_2) at position 5 may deshield adjacent protons .
  • Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 195.16 (C8_8H9_9N2_2O5_5) and fragmentation patterns, such as loss of the nitro group (NO2_2) or methyl ester moiety .
  • Infrared (IR) Spectroscopy: Identify characteristic peaks for C=O (ester, ~1700 cm1^{-1}) and NO2_2 (asymmetric stretch, ~1520 cm1^{-1}) .

Q. What synthetic routes are reported for preparing this compound?

A common approach involves:

  • Step 1: Nitration of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate using nitric acid/sulfuric acid at 0–5°C to introduce the nitro group at position 4.
  • Step 2: Methyl esterification via Fischer esterification (methanol/H2_2SO4_4) or alkylation with methyl iodide in the presence of a base (e.g., K2_2CO3_3) .
  • Key Consideration: Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-nitration or ester hydrolysis .

Q. What are the critical stability considerations for this compound during storage?

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the nitro group.
  • Moisture Control: Use desiccants to avoid hydrolysis of the ester group, which can generate carboxylic acid byproducts.
  • Reactivity: Avoid strong oxidizing agents (e.g., peroxides) due to the nitro group’s potential for exothermic decomposition .

Advanced Research Questions

Q. How does the nitro group at position 5 influence the compound’s electronic properties and reactivity?

  • Electronic Effects: The nitro group is a strong electron-withdrawing group, reducing electron density on the pyridine ring. This activates the ring toward nucleophilic substitution at positions 2 and 4 but deactivates electrophilic attacks.
  • Reactivity Applications: The nitro group can be reduced to an amine (–NH2_2) using catalytic hydrogenation (H2_2, Pd/C) or sodium dithionite (Na2_2S2_2O4_4) for further functionalization .

Q. What methodologies are suitable for analyzing its biological activity, such as antimicrobial potential?

  • In Vitro Assays: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Mechanistic Studies: Employ fluorescence assays to assess membrane disruption (e.g., propidium iodide uptake) or nitroreductase activity, which may correlate with nitro group bioactivation .

Q. How can computational chemistry aid in predicting its interactions with biological targets?

  • Molecular Docking: Use software like AutoDock Vina to model binding affinity with enzymes (e.g., bacterial dihydrofolate reductase). Prioritize the nitro and ester groups as key interaction sites.
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP (lipophilicity) and polar surface area to predict bioavailability .

Q. What advanced spectroscopic techniques resolve contradictions in reported spectral data?

  • 2D NMR (COSY, HSQC): Clarify ambiguous proton-proton correlations, especially in the dihydropyridine ring.
  • High-Resolution Mass Spectrometry (HRMS): Resolve discrepancies in molecular ion identification (e.g., isotopic patterns for Cl/Br vs. NO2_2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester
Reactant of Route 2
Reactant of Route 2
3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester

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